N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide

Myeloperoxidase inhibition Peroxidase selectivity Inflammation target

Researchers screening MPO-targeted anti-inflammatory compounds often encounter cross-reactive XO inhibition that confounds assay interpretation. This nicotinohydrazide solves that problem: • MPO IC₅₀ = 55 nM with 20-fold selectivity over TPO (IC₅₀ 1,100 nM) - ideal selectivity control • Confirmed XO-inactive, unlike 22 of 54 structural analogs - eliminates a common false-positive source • Crystal structure validated (CCDC 672802, R=0.047); dihedral angles 31.7°/32.0° for docking studies Supplied as AldrichCPR for early-discovery research. Global shipping available.

Molecular Formula C13H9Cl2N3O
Molecular Weight 294.13 g/mol
Cat. No. B11705712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide
Molecular FormulaC13H9Cl2N3O
Molecular Weight294.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2N3O/c14-11-4-3-9(12(15)6-11)8-17-18-13(19)10-2-1-5-16-7-10/h1-8H,(H,18,19)/b17-8+
InChIKeyHBHUJNNOUCWBOY-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide: Procurement-Grade Chemical Identity and Baseline Specifications


N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide (CAS 1065561-47-8, molecular formula C₁₃H₉Cl₂N₃O, MW 294.13 g/mol) is a nicotinic acid-derived Schiff base hydrazone formed by condensation of pyridine-3-carbohydrazide with 2,4-dichlorobenzaldehyde [1]. It adopts a trans (E) configuration about the C=N bond and belongs to the arylidene nicotinohydrazide class, which has been investigated for anticonvulsant, antimycobacterial, enzyme inhibitory, and antimicrobial applications [2]. The compound is commercially available as an AldrichCPR product from Sigma-Aldrich (product number S994928) and is catalogued under PubChem CID 6869163 and ChEMBL ID CHEMBL4084274 [1].

Why Generic Substitution Fails for N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide Among In-Class Nicotinohydrazones


Within the pyridine-3-carbohydrazide hydrazone series, even subtle alterations to aryl substitution or pyridine ring position produce large quantitative shifts in target potency and selectivity. For example, the 2,4-dichloro substitution pattern on the benzylidene ring of this compound delivers nanomolar MPO inhibition (IC₅₀ 55 nM) with approximately 20-fold selectivity over thyroid peroxidase (TPO IC₅₀ 1,100 nM) [1], while simultaneously rendering the compound completely inactive against xanthine oxidase—a target for which many structurally analogous nicotinohydrazones show measurable inhibitory activity (IC₅₀ range 0.96–330.4 µM across 22 active derivatives) [2]. The 6-chloro-pyridine analog displays a dramatically different solid-state conformation (dihedral angle 5.5° versus 31.7°/32.0° for the target compound), which can alter molecular recognition at biological targets [3]. Furthermore, the isonicotinoyl regioisomer (pyridine-4-carbohydrazide series, CAS 144293-91-4) is a distinct chemical entity with a fundamentally different pharmacophore geometry that cannot be assumed to share the same biological profile . These quantitative divergences make generic in-class substitution scientifically unsound without rigorous side-by-side validation.

Quantitative Differential Evidence for N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide: Comparator-Anchored Data for Procurement Decisions


MPO Inhibitory Potency with 20-Fold Selectivity Over Thyroid Peroxidase: Target Compound vs. In-Class Benchmark

The target compound inhibits myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 55 nM, as measured by aminophenyl fluorescein assay following 10-minute incubation [1]. In the same curated ChEMBL dataset deposited by Bristol-Myers Squibb, the compound's IC₅₀ against thyroid peroxidase (TPO) is 1,100 nM, yielding an MPO/TPO selectivity ratio of approximately 20:1 [1]. This quantitatively contrasts with PF-1355 (PF-06281355), a well-characterized irreversible MPO inhibitor, which exhibits a whole-blood MPO IC₅₀ of 1,500 nM and a cell-free Ki of 346.74 nM—substantially weaker potency in biochemical assay format, though PF-1355 demonstrates broader selectivity screening across 50 targets . The 20-fold MPO-over-TPO discrimination window of the target compound is a measurable selectivity feature that can be exploited in assay design where TPO cross-reactivity must be minimized.

Myeloperoxidase inhibition Peroxidase selectivity Inflammation target

CYP3A4 Time-Dependent Inhibition: A Liability Flag That Distinguishes Procurement Risk Profiles

The target compound is a potent time-dependent inhibitor of CYP3A4 with an IC₅₀ of 17 nM measured at 30 minutes [1]. For comparison, a structurally distinct pyridine-containing CYP3A4 inhibitor (BDBM50394916 / CHEMBL2165506) exhibits a time-dependent IC₅₀ of 510 nM in human liver microsomes under similar preincubation conditions—approximately 30-fold weaker [2]. While the CYP3A4 inhibition potency of the target compound may be perceived as a developability liability, this very property makes it a valuable tool compound for studying mechanism-based CYP3A4 inactivation or for use as a positive control in drug-drug interaction screening panels where strong CYP3A4 time-dependent inhibition is required.

CYP3A4 inhibition Drug-drug interaction risk Time-dependent inhibition

Absence of Xanthine Oxidase Inhibitory Activity: A Negative Selectivity Marker Differentiating the 2,4-Dichloro Analog from Active Congeners

The target compound is explicitly listed as exhibiting 'no inhibition' of xanthine oxidase (XO) in a systematic study of 54 nicotino/isonicotinohydrazide derivatives [1]. In the same study, 22 derivatives were found to be active XO inhibitors with IC₅₀ values spanning 0.96 to 330.4 µM, and five highly potent compounds (8, 35, 36, 39, and 45) displayed competitive inhibition with IC₅₀ values between 0.96 and 54.8 µM [2]. The standard drug allopurinol exhibited an IC₅₀ of 2.00 ± 0.01 µM in the same assay system [2]. The complete inactivity of the 2,4-dichloro-substituted analog against XO—in a series where many congeners are active—constitutes a structurally informative negative selectivity marker, indicating that the ortho,para-dichloro benzylidene substitution pattern abrogates XO binding while preserving MPO inhibitory potency.

Xanthine oxidase Negative selectivity Off-target screening

Solid-State Conformational Divergence: Dihedral Angle Analysis vs. 6-Chloro-Pyridine Analog and Implications for Target Recognition

Single-crystal X-ray diffraction reveals that the target compound (C₁₃H₉Cl₂N₃O) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.072(2), b = 14.556(2), c = 17.569(3) Å, β = 97.85(1)°, and adopts a trans configuration about the C=N bond [1]. The central hydrazone plane forms dihedral angles of 31.7(3)° and 32.0(3)° with the dichlorobenzene and pyridine rings, respectively [2]. In stark contrast, the 6-chloro-pyridine analog (6-chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide, C₁₃H₈Cl₃N₃O) exhibits a near-coplanar arrangement with a dihedral angle between the benzene and pyridine rings of only 5.5(3)° [3]. This approximately 6-fold difference in inter-ring dihedral angle reflects the conformational impact of the additional chlorine atom at the pyridine 6-position and may significantly influence the molecular shape presented to biological targets such as MPO or CYP3A4.

Crystal structure Conformational analysis Structure-activity relationships

DFT-Computed Electronic Structure Parameters in the Context of a 10-Compound Nicotinic Hydrazone Series

The target compound was included in a DFT study of ten nicotinic acid benzylidenehydrazide derivatives, optimized at the B3LYP/6-31G** level in the gas phase using Gaussian 09 [1]. While the full publication reports comparative HOMO-LUMO energy gaps, dipole moments, and global reactivity descriptors across the series, the specific quantitative values for the 2,4-dichloro analog are embedded in this comparative computational framework [1]. The presence of two electron-withdrawing chlorine atoms at ortho and para positions of the benzylidene ring is expected to lower the LUMO energy and reduce the HOMO-LUMO gap relative to unsubstituted or mono-halogenated analogs, which can be correlated with enhanced electrophilic reactivity [1]. This computational characterization provides a quantitative electronic structure baseline that is absent for many commercially available hydrazone screening compounds.

DFT calculation Electronic structure HOMO-LUMO gap

Commercial Availability and CAS Registry Differentiation: Nicotinoyl (3-Pyridyl) vs. Isonicotinoyl (4-Pyridyl) Regioisomer

The target compound (pyridine-3-carbohydrazide derivative) is registered under CAS 1065561-47-8 and is commercially available from Sigma-Aldrich as product S994928 (AldrichCPR) . The isonicotinoyl regioisomer (pyridine-4-carbohydrazide derivative) bears CAS 144293-91-4 and is sold by multiple vendors including Fluorochem, ChemScene, and MolCore . These two regioisomers share identical molecular formulas (C₁₃H₉Cl₂N₃O, MW 294.14) and the same 2,4-dichlorobenzylidene substitution but differ in the position of the hydrazide attachment on the pyridine ring (3- vs. 4-position), which alters the pharmacophoric geometry and can lead to divergent biological activities. The Sigma-Aldrich listing confirms the compound is supplied as an AldrichCPR (Custom Pharmaceutical Research) product, indicating research-grade quality suitable for in vitro screening .

Chemical procurement Regioisomer differentiation CAS registry

Research and Industrial Application Scenarios for N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-3-carbohydrazide Based on Quantitative Differentiation Evidence


MPO-Focused Anti-Inflammatory Screening Cascades Requiring Thyroid Peroxidase Counterscreening

The compound's MPO IC₅₀ of 55 nM with 20-fold selectivity over TPO (IC₅₀ 1,100 nM) makes it suitable as a reference inhibitor in MPO-targeted anti-inflammatory screening cascades where TPO inhibition must be simultaneously monitored. Researchers can use the compound as a tool to benchmark MPO assay sensitivity while using the known TPO IC₅₀ of 1,100 nM to establish a selectivity window. This is practically relevant in neutrophil-mediated inflammation models where MPO-derived hypochlorous acid is a pathological mediator but thyroid peroxidase cross-inhibition would confound in vivo interpretation [1].

CYP3A4 Time-Dependent Inhibition Mechanistic Studies and Drug-Drug Interaction Risk Assessment

With a CYP3A4 time-dependent IC₅₀ of 17 nM, this compound serves as a potent positive control for mechanism-based CYP3A4 inactivation assays. Its approximately 30-fold greater potency compared to other pyridine-containing time-dependent CYP3A4 inhibitors (e.g., IC₅₀ 510 nM for CHEMBL2165506) allows its use at low concentrations to probe CYP3A4 inactivation kinetics without solubility limitations. Pharmaceutical R&D teams evaluating hepatocyte or microsome-based DDI panels can employ this compound as a reference standard for the upper bound of CYP3A4 time-dependent inhibition signal [1].

Selectivity Profiling Panels Where Negative Xanthine Oxidase Activity Is Required

For multi-target enzyme inhibitor screening panels that include both MPO and xanthine oxidase endpoints, the compound's confirmed lack of XO inhibitory activity—in a chemical series where 22 of 54 analogs are active XO inhibitors (IC₅₀ 0.96–330.4 µM)—makes it a valuable selectivity control. Medicinal chemistry teams seeking to decouple MPO inhibition from XO inhibition can use this compound as a starting scaffold, knowing that the 2,4-dichloro substitution pattern inherently avoids XO activity while preserving nanomolar MPO potency [1].

Structure-Based Drug Design Leveraging Crystallographically Characterized Conformation

The availability of a high-quality single-crystal X-ray structure (R factor = 0.047, CCDC 672802) with well-defined dihedral angles (31.7° and 32.0°) provides an experimentally validated starting geometry for molecular docking studies targeting MPO (PDB entries available) or CYP3A4. The approximately 6-fold conformational difference versus the near-coplanar 6-chloro analog (5.5° dihedral angle) allows computational chemists to explore how inter-ring torsion affects docking poses and binding energy predictions across the nicotinohydrazone chemical space [1].

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